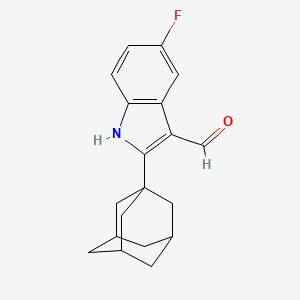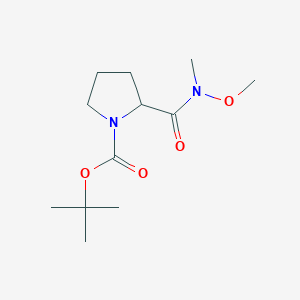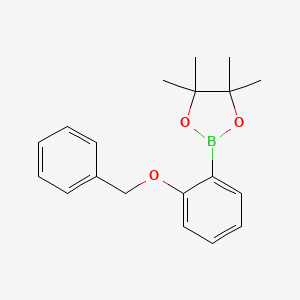
5-Amino-N-(3-cloro-fenil)-2-metil-bencenosulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with an amino group, a chloro group, and a methyl group.
Aplicaciones Científicas De Investigación
5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new antibiotics.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
Target of Action
The primary target of 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide is InhA , an enzyme in the Mycobacterium tuberculosis . InhA is a crucial component of the mycobacterial cell wall and plays a significant role in the survival of the bacterium in the host environment .
Mode of Action
The compound interacts with its target, InhA, through a series of hydrogen bond and hydrophobic interactions . Specifically, the phenyl ring of the compound forms a hydrogen bond interaction with Tyr158 and hydrophobic interactions with several other amino acids including Ile21, Met103, Met147, Phe149, Pro156, Met161, Met199, Ile202, Ile215, and Leu218 .
Biochemical Pathways
The compound’s interaction with InhA affects the fatty acid synthesis pathway in Mycobacterium tuberculosis . By inhibiting InhA, the compound disrupts the formation of mycolic acids, essential components of the mycobacterial cell wall . This disruption leads to a weakening of the cell wall and ultimately, the death of the bacterium .
Result of Action
The inhibition of InhA by 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide leads to the disruption of the mycobacterial cell wall . This results in the death of Mycobacterium tuberculosis, making the compound a potential candidate for anti-tubercular activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide typically involves the sulfonation of an appropriate aromatic amine. One common method includes the reaction of 3-chloroaniline with 2-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using sodium hydroxide or sodium methoxide in an appropriate solvent.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Dechlorinated derivatives.
Substitution: Hydroxyl or alkoxy-substituted derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Sulfanilamide: Another sulfonamide with a simpler structure, lacking the chloro and methyl substitutions.
Sulfamethoxazole: A sulfonamide with a similar mechanism of action but different substituents on the benzene ring.
Sulfadiazine: Contains a pyrimidine ring instead of the chloro and methyl groups.
Uniqueness
5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chloro group can enhance its antimicrobial properties, while the methyl group can affect its solubility and pharmacokinetic profile.
Propiedades
IUPAC Name |
5-amino-N-(3-chlorophenyl)-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S/c1-9-5-6-11(15)8-13(9)19(17,18)16-12-4-2-3-10(14)7-12/h2-8,16H,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGXVVNGZBFMBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)S(=O)(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(2-Methoxyethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1273453.png)




![2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol](/img/structure/B1273462.png)





